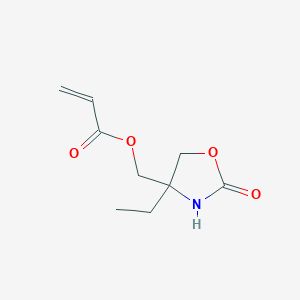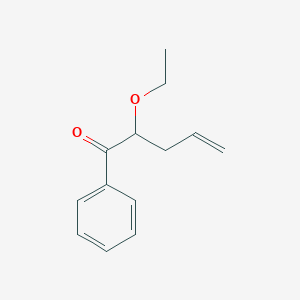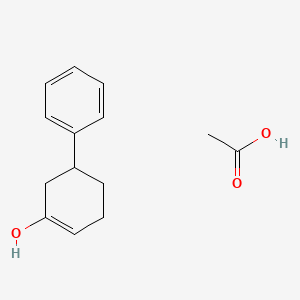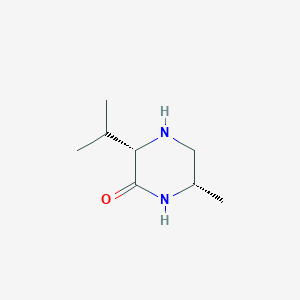
4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The acryloxymethyl and ethyl groups attached to the ring provide unique chemical properties that make this compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone typically involves the reaction of ethyl oxazolidinone with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.
化学反応の分析
Types of Reactions: 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazolidinone products.
Substitution: The acryloxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazolidinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications.
科学的研究の応用
4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a bioactive compound. Studies have shown that oxazolidinone derivatives exhibit antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development. Oxazolidinone-based drugs have been developed for the treatment of bacterial infections, and this compound may serve as a precursor for new therapeutic agents.
Industry: Utilized in the production of polymers and coatings. The acryloxymethyl group allows for polymerization reactions, making it useful in the creation of advanced materials.
作用機序
The mechanism of action of 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, oxazolidinone derivatives are known to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The acryloxymethyl group may also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.
類似化合物との比較
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. It shares the oxazolidinone core structure but differs in its side chains.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.
Cycloserine: An antibiotic that contains an oxazolidinone ring but has a different mechanism of action, targeting cell wall synthesis.
Uniqueness: 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone is unique due to the presence of the acryloxymethyl group, which imparts distinct chemical reactivity and potential for polymerization. This makes it valuable in applications where other oxazolidinones may not be suitable.
特性
CAS番号 |
208330-48-7 |
|---|---|
分子式 |
C9H13NO4 |
分子量 |
199.20 g/mol |
IUPAC名 |
(4-ethyl-2-oxo-1,3-oxazolidin-4-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C9H13NO4/c1-3-7(11)13-5-9(4-2)6-14-8(12)10-9/h3H,1,4-6H2,2H3,(H,10,12) |
InChIキー |
GNMCBCWJPIVMQR-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC(=O)N1)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)

![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)


![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)




